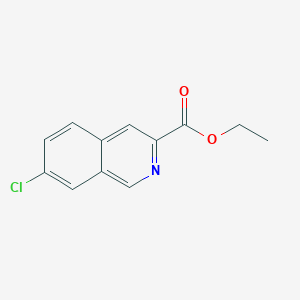

Ethyl 7-chloroisoquinoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-chloroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-6-8-3-4-10(13)5-9(8)7-14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZLOJFRPNXNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=C(C=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 7 Chloroisoquinoline 3 Carboxylate and Relevant Analogues

Conventional Synthetic Routes to Isoquinoline-3-carboxylate Derivatives

Conventional approaches to the isoquinoline (B145761) core rely on well-established cyclization reactions. The subsequent functionalization, including chlorination and esterification, follows standard organic chemistry protocols.

Cyclization and Ring-Closing Reactions for Isoquinoline Scaffold Construction

The formation of the bicyclic isoquinoline system is the cornerstone of any synthetic strategy. Several classical methods have been developed for this purpose, each with its own set of advantages and limitations.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, typically a strong Lewis acid like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). prepchem.comwikipedia.orgjk-sci.com The reaction proceeds through an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. prepchem.comharvard.edu This intermediate can then be aromatized to the corresponding isoquinoline. The success of the Bischler-Napieralski reaction is often dependent on the presence of electron-donating groups on the benzene (B151609) ring, which activate it towards electrophilic attack. jk-sci.comharvard.edu For substrates that lack these activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.com

Pomeranz-Fritsch Reaction: An alternative and widely used method is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal. acs.orgwikipedia.org This reaction, first reported in 1893, provides a direct route to the aromatic isoquinoline ring system. acs.orgthermofisher.com The starting benzalaminoacetals are typically formed from the condensation of a substituted benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. acs.org The cyclization is promoted by strong acids, with sulfuric acid being traditionally used, although Lewis acids have also been employed. acs.orgwikipedia.org A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that may be difficult to achieve through other methods. acs.org

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product | Ref. |

| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-dihydroisoquinoline | prepchem.comwikipedia.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄ (conc.) | Isoquinoline | acs.orgwikipedia.org |

Selective Chlorination and Aromatization Strategies for Isoquinoline Nuclei

Introducing a chlorine atom at the C-7 position of the isoquinoline nucleus requires careful consideration of directing group effects and reaction conditions to achieve the desired regioselectivity. Direct chlorination of the isoquinoline ring itself can lead to a mixture of products. Therefore, it is often more strategic to introduce the chlorine atom at an earlier stage, for instance, on the starting phenyl-containing precursor.

For the aromatization of 3,4-dihydroisoquinoline intermediates, which are common products of the Bischler-Napieralski reaction, dehydrogenation is required. This is typically achieved by heating with a palladium catalyst (e.g., Pd/C).

A plausible strategy for obtaining a 7-chloro-substituted isoquinoline would involve starting with a 3-chlorophenylethylamine derivative for a Bischler-Napieralski approach or a 3-chlorobenzaldehyde (B42229) for a Pomeranz-Fritsch synthesis. The electronic properties of the chlorine atom (electron-withdrawing inductive effect, ortho-, para-directing mesomeric effect) will influence the position of the electrophilic cyclization.

Alternatively, direct chlorination of a pre-formed isoquinoline or isoquinoline N-oxide can be considered. Methods for the regioselective chlorination of quinoline (B57606) and isoquinoline N-oxides have been developed, for instance, using triphenylphosphine (B44618) and trichloroisocyanuric acid (PPh₃/Cl₃CCN), which can provide access to specific halo-substituted heterocycles. mdpi.comresearchgate.net

Esterification Protocols for the Introduction of the Carboxylate Moiety

The introduction of the ethyl carboxylate group at the C-3 position is typically achieved via the esterification of the corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govrsc.org This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govrsc.org

The reaction is an equilibrium process. To drive the equilibrium towards the formation of the ester, a large excess of the alcohol is often used as the solvent, or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus. nih.govrsc.org The mechanism involves the initial protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. rsc.org

For the synthesis of ethyl isoquinoline-3-carboxylate, the precursor would be isoquinoline-3-carboxylic acid. This can be synthesized through various routes, including the oxidation of a 3-methylisoquinoline (B74773) or through a synthetic sequence that builds the carboxylate functionality during the ring formation.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex heterocyclic systems, often employing transition metal catalysis and advanced technologies like microwave irradiation.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki Reaction) in Isoquinoline Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have become powerful tools for the formation of carbon-carbon bonds and have been applied to the synthesis of isoquinolines. organic-chemistry.org The Suzuki reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

This methodology can be used to construct the isoquinoline skeleton in a convergent manner. For example, a Suzuki coupling between an appropriately substituted 2-halobenzonitrile and a vinyl boronate can be followed by a cyclization step to form an isoquinolone, a close relative of the isoquinoline. acs.orgmdpi.com Another approach involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which generates a 1,5-dicarbonyl equivalent that can be cyclized to an isoquinoline. tandfonline.com These methods offer high regioselectivity and functional group tolerance. tandfonline.com

A sequential palladium-catalyzed coupling of a tert-butylimine of o-iodobenzaldehyde with a terminal acetylene, followed by a copper-catalyzed cyclization, has been shown to produce isoquinolines in excellent yields. anton-paar.com

| Coupling Partners | Catalyst System | Product Type | Ref. |

| 2-halobenzonitrile + vinyl boronate | Pd catalyst, Pt catalyst (for cyclization) | Isoquinolone | acs.orgmdpi.com |

| Enolate + ortho-functionalized aryl halide | Pd catalyst | Isoquinoline | tandfonline.com |

| o-iodobenzaldehyde imine + terminal acetylene | Pd catalyst, Cu catalyst (for cyclization) | Substituted isoquinoline | anton-paar.com |

Microwave-Assisted Synthetic Protocols for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique to accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. organic-chemistry.org The efficient heating of the reaction mixture by microwave irradiation can dramatically reduce reaction times from hours or days to minutes.

This technology has been successfully applied to classical isoquinoline syntheses. For example, both the Bischler-Napieralski and Pictet-Spengler reactions have been performed under microwave irradiation, often on a solid support like silica (B1680970) gel in solvent-free conditions, resulting in improved yields. Microwave heating has also been employed in palladium-catalyzed reactions for isoquinoline synthesis, such as in the sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes, to afford substituted isoquinolines in good yields. anton-paar.com The use of microwave reactors allows for precise control over temperature and pressure, enabling reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the process.

Regioselective Synthesis Strategies for Substituted Isoquinolines

The precise placement of substituents on the isoquinoline core is paramount for modulating the pharmacological activity of its derivatives. Consequently, numerous regioselective synthetic methods have been developed to achieve this control.

One prominent strategy involves the transition metal-catalyzed annulation of appropriately substituted starting materials. For instance, a rhodium(III)-catalyzed regioselective synthesis of isoquinolones has been developed utilizing N-methoxybenzamides and diazo compounds as precursors. rsc.org This process proceeds through a tandem sequence of C-H activation, cyclization, and condensation, affording isoquinolone derivatives with high yields and excellent regioselectivity under mild conditions. rsc.org

Another powerful approach for achieving regiocontrol is through directed ortho-lithiation. This method has been successfully applied in the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.com The fluorine substituent directs the lithiation to the C8 position, enabling the introduction of various functionalities at this specific site. Subsequent transformations of the resulting dihydroisoquinoline intermediate, such as reduction and alkylation, lead to a diverse array of 1,8-disubstituted tetrahydroisoquinolines. mdpi.com This highlights the utility of directed metalation in accessing specifically substituted isoquinoline scaffolds.

The Pictet-Spengler reaction also offers a pathway to substituted tetrahydroisoquinolines. A notable example involves the reaction of 2-aryl-N-(phenylsulfonyl)ethylamines with ethyl chloro(methylsulfanyl)acetate in the presence of a Lewis acid like tin(IV) chloride. thieme-connect.de This sequence leads to the formation of ethyl 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylates. The regiochemistry of the cyclization is dictated by the substitution pattern of the starting phenylethylamine. thieme-connect.de For instance, using a 2-(4-chlorophenyl)-N-(phenylsulfonyl)ethylamine precursor would be expected to yield the corresponding 7-chloro-substituted tetrahydroisoquinoline derivative.

A variety of other methods for the synthesis of substituted isoquinolines have also been reported, further expanding the synthetic chemist's toolkit for accessing these important heterocycles.

Precursor Chemistry and Intermediate Transformations in the Synthesis of Ethyl 7-chloroisoquinoline-3-carboxylate Analogues

The synthesis of complex molecules like this compound relies heavily on the careful design of precursor molecules and the strategic application of intermediate transformations. While a direct synthesis of the titular compound is not extensively detailed in the literature, the synthesis of its close analogues provides significant insight into the required chemical strategies.

A key analogue, ethyl 7-chloro-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, has been synthesized through a Pictet-Spengler type cyclization. thieme-connect.de The synthesis commences with the appropriate 2-aryl-N-(phenylsulfonyl)ethylamine precursor. For the 7-chloro analogue, this would be 2-(4-chlorophenyl)-N-(phenylsulfonyl)ethylamine. The reaction of this precursor with ethyl chloro(methylsulfanyl)acetate, promoted by tin(IV) chloride, yields the desired tetrahydroisoquinoline. thieme-connect.de The phenylsulfonyl group serves as a protecting group for the nitrogen atom and can be potentially removed in a subsequent step to afford the free amine. Aromatization of the tetrahydroisoquinoline ring would then be necessary to furnish the fully aromatic isoquinoline core.

The transformations of intermediates play a crucial role in building the final molecular architecture. For example, in the synthesis of 1,8-disubstituted tetrahydroisoquinolines from the 8-fluoro-3,4-dihydroisoquinoline intermediate, a sequence of reduction and functionalization is employed. mdpi.com The C=N double bond of the dihydroisoquinoline is first reduced, typically with a hydride reagent like sodium borohydride, to yield the corresponding tetrahydroisoquinoline. mdpi.com This saturated heterocyclic core can then undergo various N-alkylation or acylation reactions. Furthermore, the fluorine atom at the 8-position can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at this position. mdpi.com

The following table summarizes the precursors and resulting products in the synthesis of a relevant tetrahydroisoquinoline analogue:

| Precursor 1 | Precursor 2 | Reagent | Product |

| 2-(4-Nitrophenyl)-N-(phenylsulfonyl)ethylamine | Ethyl chloro(methylsulfanyl)acetate | SnCl₄ | Ethyl 7-nitro-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

This reaction demonstrates the construction of the core tetrahydroisoquinoline ring system with specific substitution patterns dictated by the choice of starting materials. thieme-connect.de

Molecular Mechanisms and Biological Target Identification in Chemical Biology Research

Methodologies for Target Identification and Mode of Action Delineation

Co-crystallization and X-ray Crystallography for Ligand-Target Complex Analysis

The determination of a ligand's binding mode and its direct interactions with a biological target at an atomic level is most definitively achieved through co-crystallization followed by X-ray crystallography. This technique provides a high-resolution, three-dimensional structure of the ligand-protein complex, offering invaluable insights for structure-based drug design. However, a thorough search of scientific databases and literature reveals no published studies on the successful co-crystallization of Ethyl 7-chloroisoquinoline-3-carboxylate with any biological target. Consequently, there is no available X-ray crystallographic data to elucidate its specific binding interactions.

Molecular Docking and Computational Modeling for Binding Mode Prediction

In the absence of experimental structural data, computational methods such as molecular docking are frequently employed to predict the binding orientation and affinity of a small molecule within the active site of a target protein. These in silico techniques can provide hypothetical binding poses and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that may contribute to the ligand's biological activity.

Despite the utility of these computational tools in modern drug discovery, there are no specific molecular docking or computational modeling studies focused on this compound reported in peer-reviewed literature. While research exists for analogous quinoline (B57606) and isoquinoline (B145761) compounds, the user's strict mandate to focus solely on this compound prevents the inclusion of such related data. The absence of these computational studies for this specific molecule means that its potential binding modes and the molecular basis for any putative biological activity remain purely speculative.

The lack of both experimental and computational structural data for this compound underscores a significant area for future research. Such studies would be crucial for understanding its potential as a chemical probe or a starting point for drug development.

Preclinical Efficacy and Potential Academic Research Applications of Isoquinoline 3 Carboxylate Derivatives

Anti-inflammatory Research Prospects

Derivatives of quinoline (B57606) and isoquinoline (B145761) have demonstrated notable anti-inflammatory properties in various preclinical models. Quinoline-3-carboxamides, for instance, are recognized for their ability to modulate inflammatory responses. plos.org Research has shown that certain quinoline-3-carboxylic acids exhibit significant anti-inflammatory effects in cellular assays, such as those involving lipopolysaccharide (LPS)-induced inflammation in mouse macrophages. nih.gov

Specifically, isoquinoline-1-carboxamide (B73039) derivatives have been synthesized and shown to potently suppress the production of pro-inflammatory mediators. nih.gov In studies on BV2 microglial cells, these compounds inhibited the release of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov One derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101), not only reduced pro-inflammatory markers but also reversed the suppression of the anti-inflammatory cytokine IL-10. nih.gov This was achieved by attenuating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the MAPKs/NF-κB signaling pathway. nih.gov

While direct studies on Ethyl 7-chloroisoquinoline-3-carboxylate are not extensively documented, the strong anti-inflammatory profile of related isoquinoline-carboxamides and -carboxylic acids suggests that it could be a valuable candidate for further investigation in inflammatory disease models.

Antimicrobial Research Applications (e.g., Antibacterial Activity)

The isoquinoline core is a well-established scaffold for the development of antimicrobial agents. researchgate.net Research into isoquinoline-3-carboxylic acid (IQ3CA), a close analog of the title compound's core structure, has demonstrated significant antibacterial activity against a range of plant pathogenic bacteria. researchgate.net IQ3CA was effective against bacteria such as Ralstonia solanacearum, Acidovorax citrulli, and Xanthomonas oryzae, with EC₅₀ values ranging from 8.38 to 17.35 µg/mL. researchgate.net Mechanistic studies revealed that IQ3CA disrupts the bacterial cell membrane, inhibits motility and biofilm formation, and hinders exopolysaccharide production. researchgate.net

In another study, synthesized tricyclic isoquinoline derivatives showed activity against several Gram-positive human pathogens. mdpi.comuts.edu.au These compounds were particularly effective against strains like Staphylococcus aureus and Streptococcus pneumoniae. mdpi.comuts.edu.au The findings highlight the potential of the isoquinoline scaffold in developing new antibacterial agents to combat drug-resistant pathogens. uts.edu.au

Furthermore, a series of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were evaluated for their antimicrobial properties. nih.gov One derivative, which included a hexanoic acid-based fatty amide, showed significant antibacterial activity against Staphylococcus aureus MTCC 96 with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL and also exhibited excellent anti-biofilm activity. nih.gov Given these findings, this compound warrants investigation for its potential antimicrobial and specifically antibacterial properties.

Table 1: Antibacterial Activity of Selected Isoquinoline Derivatives

| Compound/Derivative | Target Organism | Measurement | Result | Reference |

|---|---|---|---|---|

| Isoquinoline-3-carboxylic acid (IQ3CA) | Ralstonia solanacearum | EC₅₀ | 8.38 µg/mL | researchgate.net |

| Isoquinoline-3-carboxylic acid (IQ3CA) | Acidovorax citrulli | EC₅₀ | 17.35 µg/mL | researchgate.net |

| Methyl (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate (8d) | Staphylococcus aureus | MIC | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Staphylococcus aureus | MIC | 32 µg/mL | mdpi.com |

| Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | MIC | 32 µg/mL | mdpi.com |

Anticancer Research Considerations

The quinoline and isoquinoline scaffolds are prominent in the design of anticancer agents. semanticscholar.orgresearchgate.net Specifically, quinoline-3-carboxylate derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Certain compounds in this class demonstrated potent activity, with IC₅₀ values in the sub-micromolar range against MCF-7 (breast cancer) and K562 (leukemia) cell lines, indicating their potential as anticancer drug leads. nih.govresearchgate.net The mechanism of action for some of these compounds was found to involve the upregulation of intrinsic apoptosis pathways. nih.gov

The presence of a 7-chloroquinoline (B30040) moiety is particularly relevant. Studies on 7-chloroquinolinehydrazones have shown potent cytotoxic activity across a wide panel of human cancer cell lines, including leukemia, lung, colon, melanoma, and breast cancers. nih.gov This suggests that the 7-chloro substituent on the isoquinoline ring of this compound could be a key feature for potential anticancer efficacy. Research on 3-aminoisoquinolin-1(2H)-one derivatives also identified compounds with significant tumor cell growth inhibition, with selectivity towards breast cancer cell lines. univ.kiev.ua

The strategy of modifying the carboxylate group to a carboxylic acid has also been explored to enhance selectivity for cancer cells over non-cancerous cells, which could be a future direction for derivatives of this compound. nih.gov

Table 2: Anticancer Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound/Derivative | Cell Line | Measurement | Result | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxylate (4m) | MCF-7 (Breast Cancer) | IC₅₀ | 0.33 µM | nih.gov |

| Quinoline-3-carboxylate (4n) | MCF-7 (Breast Cancer) | IC₅₀ | 0.33 µM | nih.gov |

| Quinoline-3-carboxylate (4k) | K562 (Leukemia) | IC₅₀ | 0.28 µM | nih.gov |

| Quinoline-3-carboxylate (4m) | K562 (Leukemia) | IC₅₀ | 0.28 µM | nih.gov |

Research in Fibrosis Models

The development of anti-fibrotic agents is a critical area of research, and quinoline derivatives have emerged as promising candidates. Studies have evaluated 4-oxoquinoline-3-carboxamides for their anti-fibrotic activities, demonstrating their ability to inhibit TGF-β1-induced collagen accumulation. nih.gov One particular compound from this series, when administered orally in a bleomycin-induced pulmonary fibrosis model, effectively reduced lung inflammation, injury, and collagen deposition. nih.gov

Furthermore, the quinoline-3-carboxamide (B1254982) known as Paquinimod has been shown to not only halt but also reverse established liver fibrosis in a mouse model. plos.org Treatment with Paquinimod led to a significant reduction in inflammation and regression of fibrosis, associated with a decrease in disease-promoting immune cells like NKT-II cells and specific macrophage populations. plos.org These findings suggest that the quinoline-3-carboxamide scaffold is effective in modulating fibrotic processes. Based on this evidence, this compound, as a related isoquinoline-3-carboxylate, represents a compound of interest for investigation in various fibrosis models, including those affecting the liver, lungs, and other organs.

Broader Therapeutic Potentials in Medicinal Chemistry

The therapeutic potential of isoquinoline derivatives extends beyond the specific areas of inflammation, infection, and cancer. semanticscholar.org These scaffolds are recognized for their diverse pharmacological activities, which also include roles as enzyme inhibitors and agents targeting nucleic acids. semanticscholar.orgnih.gov The ability of isoquinoline alkaloids to interact with DNA and RNA presents opportunities for designing novel therapeutics that can modulate gene expression and other fundamental cellular processes. nih.gov

The structural versatility of the isoquinoline ring allows for extensive chemical modifications to optimize activity and selectivity for various biological targets. researchgate.net Research has explored isoquinolines for antimalarial, antifungal, antiviral, and antispasmodic activities. semanticscholar.orgresearchgate.net The development of new synthetic methods continues to provide libraries of novel isoquinoline compounds for screening against a wide range of diseases. researchgate.net Therefore, this compound and its derivatives could be explored for a wide spectrum of biological activities, contributing to the discovery of new lead compounds in drug development programs. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Structure, Reactivity, and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying drug molecules and their intermediates due to its balance of accuracy and computational cost. nih.gov DFT methods, particularly using functionals like B3LYP, are employed to optimize the molecular geometry, yielding precise information on bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related quinoline (B57606) derivatives, such as ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, have demonstrated that geometries optimized at the B3LYP/6–311G(d,p) level of theory compare favorably with experimental data obtained from X-ray crystallography. researchgate.netnih.gov

These calculations also provide access to fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. eurjchem.com A smaller gap suggests that the molecule is more polarizable and more reactive. eurjchem.com For related heterocyclic systems, DFT calculations have been used to elucidate the HOMO-LUMO behavior to determine this energy gap and predict reactivity. researchgate.netnih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. chemrxiv.org Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.

Global Reactivity Descriptors: These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a general measure of a molecule's reactivity. Key global descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.

Global Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. nih.gov

Nucleophilicity Index (N): Measures the ability of a species to donate electrons. rsc.org

Local and Dual Reactivity Descriptors: To understand site selectivity in chemical reactions (i.e., which atoms are most susceptible to electrophilic or nucleophilic attack), local descriptors are used.

Fukui Functions (f(r)): This function indicates the change in electron density at a particular point when the total number of electrons in the molecule changes. It helps identify the most reactive sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). chemrxiv.org

Local Softness (s(r)) and Local Electrophilicity/Nucleophilicity (ωk/Nk): These are derived by combining the global softness or electrophilicity/nucleophilicity with the Fukui function, providing site-specific reactivity information. rsc.org

Dual Descriptor (Δf(r)): This descriptor can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack.

For the isoquinoline (B145761) scaffold, nucleophilic reactions typically occur at the C-1 position. shahucollegelatur.org.iniust.ac.ir DFT-based reactivity descriptors can precisely quantify this preference, showing a high value for the Fukui function for nucleophilic attack (f+) at the C-1 carbon, guiding synthetic strategies.

Conformational Analysis and Potential Energy Surface Characterization

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape. Conformational analysis involves identifying the stable conformers (rotamers) of a molecule and determining their relative energies. lumenlearning.com This is achieved by mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. libretexts.orgdissertation.com

For Ethyl 7-chloroisoquinoline-3-carboxylate, the primary source of conformational flexibility is the rotation around the C3-C(O) and O-C(ethyl) single bonds of the ethyl carboxylate group. A detailed conformational analysis performed on a closely related analogue, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, provides significant insight. researchgate.net In that study, DFT calculations revealed that conformers with a trans configuration of the carboxylic ester group (O=C-O-C dihedral angle near 180°) are high-energy forms due to steric hindrance with ring substituents. researchgate.net The most stable conformers possess a cis configuration for the ester group. researchgate.net The study identified four stable conformers, with the energy differences between them being very small, suggesting that multiple conformations could coexist at room temperature. researchgate.net

The table below, adapted from the study on the iodo-analogue, illustrates the relative energies of different conformers, which would be expected to show similar trends for this compound. researchgate.net

| Conformer | Description | Relative Energy (kJ/mol) | Population at 298.15 K (%) |

| sa | Carbonyl oxygen and chlorine are on the same side; ester group is anti. | 0.00 | 47.5 |

| sg | Carbonyl oxygen and chlorine are on the same side; ester group is gauche. | 0.43 | 25.2 |

| aa | Carbonyl oxygen and chlorine are on opposite sides; ester group is anti. | 0.61 | - |

| ag | Carbonyl oxygen and chlorine are on opposite sides; ester group is gauche. | 0.92 | 17.3 |

| (Data adapted from a theoretical study on ethyl 4-chloro-7-iodoquinoline-3-carboxylate) researchgate.net |

Molecular Dynamics Simulations for Ligand-Macromolecule Interactions

Molecular dynamics (MD) simulations provide a "computational microscope" to study the dynamic behavior of molecules and their interactions over time. nih.govnih.gov In drug discovery, MD is invaluable for understanding how a ligand, such as this compound, binds to and interacts with a biological macromolecule like a protein or enzyme. nih.govmdpi.comescholarship.org

An MD simulation begins with the coordinates of a ligand-protein complex, often obtained from molecular docking. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces on each atom and integrates Newton's equations of motion, allowing the system to evolve over time, typically on the nanosecond to microsecond scale. mdpi.com

For isoquinoline derivatives, MD simulations have been used to:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket, one can determine if the binding pose is stable over the simulation time. mdpi.com

Identify Key Interactions: Simulations reveal the dynamic network of hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. For example, simulations of isoquinoline-based inhibitors with SARS-CoV-2 Mpro helped verify the stability of the complex and the crucial interactions with catalytic residues. nih.gov

Explore Conformational Changes: Both the ligand and the protein are flexible. MD simulations can show how the protein conformation changes upon ligand binding, which is essential for understanding the mechanism of action. nih.gov

While specific MD studies on this compound are not publicly available, simulations on liquid isoquinoline have been conducted to understand its diffusion and structural properties, providing force field parameters that would be essential for such a study. osti.gov

Solvent Effects on the Electronic Structure and Reactivity of Isoquinoline Systems

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. mdpi.comrsc.org Solvent effects are broadly categorized as non-specific (related to the solvent's dielectric constant) and specific (such as hydrogen bonding). nih.gov

For isoquinoline and its derivatives, the solvent can affect:

Electronic Absorption Spectra (Solvatochromism): The position of absorption maxima (λmax) can shift depending on the solvent's polarity. In polar protic solvents like water or methanol, the lone pair of electrons on the isoquinoline nitrogen can form a hydrogen bond. This interaction stabilizes the ground state and can affect the n→π* and π→π* electronic transitions. mdpi.com Specifically, hydrogen bonding to the nitrogen atom can stabilize the 1(π,π) state while destabilizing the 1(n,π) state, which often leads to enhanced fluorescence. mdpi.com

Chemical Reactivity: The rates of reactions involving charged or polar transition states are highly dependent on the solvent's ability to stabilize these states. For nucleophilic substitution on the isoquinoline ring, a polar solvent can stabilize the charged intermediates and transition states, potentially accelerating the reaction.

Excited State Dynamics: Recent studies on 9-aryl-substituted isoquinolinium derivatives in halogenated solvents have shown that specific solute-solvent interactions, such as halogen bonding, can occur in the excited state. nih.gov These interactions can influence the deactivation pathways of the excited state, for example, by impeding torsional relaxation and altering fluorescence quantum yields. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are often combined with DFT calculations to simulate the effects of a solvent, providing a more accurate picture of the molecule's properties in solution.

Future Research Directions and Unaddressed Challenges in Ethyl 7 Chloroisoquinoline 3 Carboxylate Research

Development of Advanced and Sustainable Synthetic Methodologies

The creation of isoquinoline (B145761) frameworks, the structural backbone of Ethyl 7-chloroisoquinoline-3-carboxylate, has traditionally relied on well-established but often harsh chemical reactions. The future of synthesizing this and related compounds lies in the development of more advanced and environmentally benign methods.

Recent years have seen a push towards greener chemistry, with a focus on reducing waste, avoiding toxic reagents, and minimizing energy consumption. organic-chemistry.org For isoquinoline synthesis, this translates to exploring novel catalytic systems, such as those employing visible light, which offer a powerful and efficient means of constructing these complex molecules. acs.org Additionally, transition-metal-free reactions are gaining traction as they offer a more sustainable and cost-effective alternative to traditional methods that often rely on expensive and toxic metal catalysts. organic-chemistry.org The development of one-pot, multi-component reactions also represents a significant step forward, allowing for the streamlined synthesis of complex isoquinoline derivatives from simple starting materials. organic-chemistry.org

Future research in this area should focus on optimizing these sustainable methods for the specific synthesis of this compound. This includes exploring a wider range of starting materials, improving reaction yields, and ensuring the scalability of these processes for potential pharmaceutical production.

Integrated SAR and Multi-Target Profiling for Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs exert their therapeutic effects by interacting with multiple targets within the body. This concept, known as polypharmacology, is particularly relevant for complex diseases like cancer and neurodegenerative disorders. nih.gov Isoquinoline alkaloids, the natural products that inspire synthetic derivatives like this compound, are known for their multimodal activity. nih.gov

Future research must therefore move beyond single-target screening and embrace a more holistic approach. This involves integrating Structure-Activity Relationship (SAR) studies with comprehensive multi-target profiling. SAR studies systematically modify the chemical structure of a compound to understand how these changes affect its biological activity. rsc.org By combining this with techniques that can screen a compound against a wide array of biological targets, researchers can build a detailed picture of its polypharmacological profile.

For this compound, this would involve synthesizing a library of analogues with modifications at various positions of the isoquinoline ring and the ethyl carboxylate group. These analogues would then be tested against a panel of relevant biological targets, such as kinases, G-protein coupled receptors, and enzymes involved in key cellular pathways. This integrated approach will be crucial for identifying the most promising derivatives with enhanced efficacy and selectivity for specific disease states.

In-depth Mechanistic Studies at the Molecular and Cellular Levels

A thorough understanding of how a compound works at the molecular and cellular level is fundamental for its development as a therapeutic agent. For this compound, there is a need for in-depth mechanistic studies to elucidate its precise mode of action.

Isoquinoline-based compounds have been shown to influence a variety of cellular processes, including cell death, the production of reactive oxygen species, and the inhibition of pro-survival signaling pathways. nih.gov Future research should aim to pinpoint the specific molecular targets of this compound and unravel the downstream signaling cascades that are affected. This could involve techniques such as:

Molecular Docking: Computational modeling to predict how the compound binds to the active site of a target protein. researchgate.net

Biophysical Assays: Experimental techniques to confirm the binding affinity and kinetics of the compound with its target. nih.gov

Cell-Based Assays: Experiments using cultured cells to study the compound's effects on cellular processes like proliferation, apoptosis, and signal transduction. rsc.org

By combining these approaches, researchers can build a comprehensive model of the compound's mechanism of action, which is essential for predicting its therapeutic effects and potential side effects.

Exploration of Novel Therapeutic Areas for Isoquinoline-Based Scaffolds

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.org While isoquinolines have been extensively studied for their anti-cancer and antimicrobial properties, there is significant potential for their application in other therapeutic areas. nih.govmdpi.commdpi.com

Future research should explore the potential of this compound and related compounds for treating a wider range of diseases. Based on the known activities of other isoquinoline derivatives, potential areas of investigation include:

Neurodegenerative Diseases: Some isoquinolines have shown neuroprotective effects, suggesting their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.gov

Inflammatory Diseases: The anti-inflammatory properties of some isoquinolines make them potential candidates for treating chronic inflammatory conditions. rsc.org

Metabolic Disorders: There is emerging evidence that isoquinoline derivatives may have applications in the treatment of diabetes and other metabolic disorders. rsc.org

The exploration of these novel therapeutic areas will require a multidisciplinary approach, combining chemical synthesis, biological screening, and preclinical studies to identify and validate new applications for this versatile class of compounds.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.